molecular formula C11H14N2OS B072156 Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- CAS No. 1207-94-9

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-

Cat. No. B072156
CAS RN: 1207-94-9
M. Wt: 222.31 g/mol
InChI Key: OXFCBWYEQXGNIK-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Biochemical And Physiological Effects

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction proceeds under mild conditions, making it a suitable candidate for large-scale synthesis. Additionally, this compound has been extensively studied, and its biological effects are well documented.
However, there are also some limitations to using Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in lab experiments. This compound may have limited solubility in some solvents, which may affect its ability to interact with biological targets. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-. One potential direction is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in animal models and humans.
Another potential future direction is to explore the use of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in the synthesis of new organic compounds with potential biological activity. This compound may serve as a useful building block for the synthesis of new pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound has a wide range of applications in organic synthesis and has been extensively studied for its potential biological effects. Further research is needed to fully understand the mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- and to determine its potential use as a therapeutic agent.

Synthesis Methods

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- can be synthesized using a simple and efficient method. The synthesis involves the reaction of allyl isothiocyanate with o-methoxyaniline in the presence of urea as a catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity.

properties

CAS RN

1207-94-9

Product Name

Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15)

InChI Key

OXFCBWYEQXGNIK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=NCC=C)S

SMILES

COC1=CC=CC=C1NC(=S)NCC=C

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC=C

Other CAS RN

1207-94-9

Origin of Product

United States

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